Cas no 50534-45-7 (1-Ethylpiperidin-4-amine)

1-Ethylpiperidin-4-amine is a versatile organic compound featuring a piperidine core substituted with an ethyl group at the 1-position and an amine functional group at the 4-position. This structure imparts significant utility in pharmaceutical and agrochemical synthesis, serving as a key intermediate for the development of bioactive molecules. Its secondary amine functionality enables facile derivatization, while the ethyl substituent enhances lipophilicity, influencing pharmacokinetic properties. The compound is particularly valued for its role in constructing nitrogen-containing heterocycles, often employed in medicinal chemistry for scaffold diversification. High purity grades are available to meet stringent research and industrial requirements, ensuring reproducibility in synthetic applications.
1-Ethylpiperidin-4-amine structure
1-Ethylpiperidin-4-amine structure
Product Name:1-Ethylpiperidin-4-amine
CAS No:50534-45-7
MF:C7H16N2
MW:128.215341567993
MDL:MFCD03640283
CID:378170
PubChem ID:3734990
Update Time:2025-05-26

1-Ethylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Ethylpiperidin-4-amine
    • 1-Ethyl-4-amine piperidine
    • 1-ethyl-4-Piperidinamine
    • 4-Piperidinamine,1-ethyl-
    • (1-Ethylpiperidin-4-yl)amine
    • SB42611
    • 4-amino 1-N-ethyl piperidine
    • 1-ethylpiperidin-4-ylamine
    • 1-ethyl-piperidin-4-ylamine, AldrichCPR
    • Z96092729
    • 1-ethyl-4-amino piperidine
    • A828159
    • AKOS000117366
    • UFETTXCVHFVMPU-UHFFFAOYSA-N
    • 4-Piperidinamine, 1-ethyl-
    • DTXSID70395713
    • 4-amino-N-ethyl piperidine
    • BB 0261344
    • HMS1783B10
    • EN300-10906
    • 4-Amino-1-ethyl piperidine
    • SCHEMBL684220
    • BS-12994
    • CS-0069841
    • AMY6025
    • 4-Amino-1-ethylpiperidine
    • 1-ethyl-piperidin-4-ylamine
    • 50534-45-7
    • FT-0656511
    • 4-Amino-1-ethyl-piperidine
    • MFCD03640283
    • SY014159
    • STK313157
    • DB-013334
    • MDL: MFCD03640283
    • Inchi: 1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3
    • InChI Key: UFETTXCVHFVMPU-UHFFFAOYSA-N
    • SMILES: N1(CC)CCC(CC1)N

Computed Properties

  • Exact Mass: 128.13100
  • Monoisotopic Mass: 128.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 75
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3A^2
  • XLogP3: 0.2

Experimental Properties

  • Density: 0.898±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 180-183 °C
  • Boiling Point: 73 ºC (16 Torr)
  • Flash Point: 50.2±13.6 ºC,
  • Refractive Index: 1.4725 (589.3 nm 19.5 ºC)
  • Solubility: Soluble (141 g/l) (25 º C),
  • PSA: 29.26000
  • LogP: 1.06760
  • Vapor Pressure: 2.5±0.3 mmHg at 25°C

1-Ethylpiperidin-4-amine Security Information

1-Ethylpiperidin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Ethylpiperidin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:50534-45-7)1-Ethylpiperidin-4-amine
Order Number:A828159
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):332.0
Email:sales@amadischem.com

Additional information on 1-Ethylpiperidin-4-amine

Chemical Profile of 1-Ethylpiperidin-4-amine (CAS No. 50534-45-7)

1-Ethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 50534-45-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative has garnered attention due to its structural versatility and potential applications in drug development. The compound features a piperidine ring substituted with an ethyl group at the 1-position and an amine group at the 4-position, which makes it a valuable scaffold for synthesizing various bioactive molecules.

The chemical structure of 1-Ethylpiperidin-4-amine contributes to its unique pharmacological properties. The presence of the amine group enhances its reactivity, allowing for further functionalization through coupling reactions such as amide or urea bond formation. This characteristic is particularly useful in the synthesis of peptidomimetics and other therapeutic agents where precise molecular modifications are essential.

In recent years, 1-Ethylpiperidin-4-amine has been explored in the development of novel pharmaceuticals targeting a range of diseases. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential therapeutic applications in areas such as central nervous system disorders, infectious diseases, and oncology. The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it a promising candidate for drug discovery.

One of the most intriguing aspects of 1-Ethylpiperidin-4-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the structural features of 1-Ethylpiperidin-4-amine to design molecules that selectively inhibit specific kinases, thereby modulating cellular processes and potentially treating disease states.

Recent studies have highlighted the compound's utility in the development of antiviral agents. The ability of 1-Ethylpiperidin-4-amine to mimic natural amino acids or peptides has led to the discovery of novel inhibitors that target viral proteases and polymerases. These inhibitors have shown promise in preclinical studies, demonstrating efficacy against a variety of viral infections. The compound's versatility in this context underscores its importance as a building block in medicinal chemistry.

The synthesis of 1-Ethylpiperidin-4-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidine derivatives followed by reduction or amination steps. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 1-Ethylpiperidin-4-amine more accessible for research and industrial applications.

In addition to its pharmaceutical applications, 1-Ethylpiperidin-4-amine has found utility in materials science and chemical biology. Its ability to form stable complexes with metal ions has been exploited in the development of catalysts and sensors. Furthermore, its structural similarity to natural products has made it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and ligand-receptor interactions.

The future prospects for 1-Ethylpiperidin-4-amine are promising, with ongoing research focusing on expanding its therapeutic potential and exploring new synthetic strategies. Innovations in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. As our understanding of disease mechanisms evolves, 1-Ethylpiperidin-4-amine is poised to remain a cornerstone in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:50534-45-7)1-Ethylpiperidin-4-amine
A828159
Purity:99%
Quantity:5g
Price ($):332.0
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